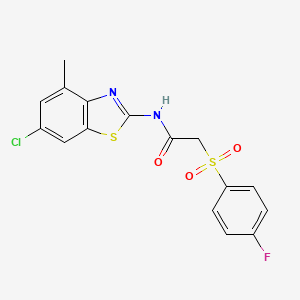

![molecular formula C24H19N3O B6509311 1-(4-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-91-8](/img/structure/B6509311.png)

1-(4-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(4-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a quinoline core, which is a nitrogenous tertiary base . Quinoline derivatives have been used since ancient times and are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .

Synthesis Analysis

The synthesis of quinoline derivatives like the one often involves novel strategies on par with reported methods . For instance, a series of novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were designed and synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The molecular geometry and vibrational frequencies of these compounds have been calculated using the DFT/(B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data .Chemical Reactions Analysis

Quinolinyl-pyrazoles, which are similar to the compound , have been studied extensively due to their versatility in many significant fields and because of their distinctive battle which is associated with the bioassay and its interaction with the cells . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques such as FT-IR, UV–visible, 1H NMR, HRMS . The HOMO–LUMO energy gap, experimentally and theoretically calculated, are nearly the same .Applications De Recherche Scientifique

1-(4-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been studied in a number of scientific research projects, with a focus on its potential applications in various areas of medicinal chemistry and biochemistry. For example, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential to modulate the activity of certain enzymes, such as cytochrome P450, and its ability to interact with certain receptors, such as the nicotinic acetylcholine receptor.

Mécanisme D'action

Target of Action

Quinoline-based compounds, which this molecule is a derivative of, have been known to interact with various cellular targets . For instance, some quinoline derivatives have shown inhibitory activities against VEGFR-2, a key endothelial receptor tyrosine kinase involved in pathological angiogenesis .

Mode of Action

Quinoline derivatives have been reported to exhibit significant anti-proliferative activity through different mechanisms of action such as disruption of cell migration, dna intercalation, inhibition of angiogenesis, and apoptosis induction .

Biochemical Pathways

For instance, some quinoline derivatives have shown to inhibit the VEGFR-2 signalling cascade, which plays a major role in pathological angiogenesis .

Result of Action

Quinoline derivatives have been reported to exhibit significant anti-proliferative activity, potentially leading to cell cycle arrest and apoptosis .

Avantages Et Limitations Des Expériences En Laboratoire

1-(4-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline has a number of advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. In addition, it has a wide range of potential applications in various fields of medicinal chemistry and biochemistry. However, it is important to note that the exact mechanism of action of this compound is still not fully understood, and further research is needed to fully elucidate its effects.

Orientations Futures

There are a number of potential future directions for research on 1-(4-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline. For example, further studies are needed to elucidate the exact mechanism of action of this compound and to explore its potential applications in various fields of medicinal chemistry and biochemistry. In addition, further research is needed to explore the potential side effects of this compound and to determine the optimal dosage and administration for its use in clinical settings. Finally, further research is needed to explore the potential synergistic effects of this compound when used in combination with other compounds or drugs.

Méthodes De Synthèse

1-(4-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be synthesized in a number of ways. One of the most commonly used methods is the condensation reaction of 4-methoxyphenylhydrazine and 3-phenyl-1H-pyrazole. This reaction proceeds in an acidic medium, with the addition of a catalytic amount of sulfuric acid. The resulting product is then purified by recrystallization and dried under vacuum.

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds such as 4-Methoxypropiophenone are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are combustible liquids and may cause skin irritation, serious eye irritation, and respiratory irritation. They are harmful if swallowed or inhaled .

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O/c1-16-8-13-20-22(14-16)25-15-21-23(17-6-4-3-5-7-17)26-27(24(20)21)18-9-11-19(28-2)12-10-18/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPCQQLNBCDYHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-bis(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509229.png)

![ethyl 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B6509235.png)

![3,5-bis(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene](/img/structure/B6509243.png)

![7,8-difluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509248.png)

![1,3-bis(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509252.png)

![1-(3-fluorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509259.png)

![12-(3-fluorophenyl)-14-(4-fluorophenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene](/img/structure/B6509263.png)

![1-(3,4-dimethylphenyl)-8-methoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509271.png)

![1-(4-chlorophenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509286.png)

![1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509296.png)

![12-(4-chlorophenyl)-14-(4-fluorophenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene](/img/structure/B6509300.png)

![1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509313.png)

![1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509314.png)